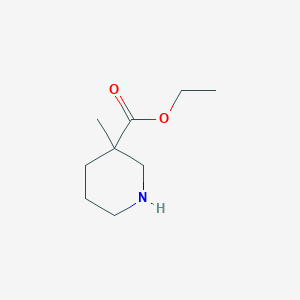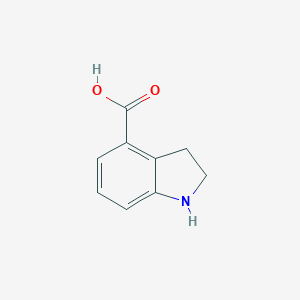
2,3-Dihydro-1H-indole-4-carboxylic acid
Übersicht
Beschreibung
“2,3-Dihydro-1H-indole-4-carboxylic acid” is a chemical compound with the molecular formula C9H9NO2 . It is also known as 4-indolinecarboxylic acid hydrochloride . The compound is a white solid and has a molecular weight of 199.64 .
Synthesis Analysis
There are several methods to synthesize “2,3-Dihydro-1H-indole-4-carboxylic acid”. One efficient synthetic methodology provides indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1H-indole-4-carboxylic acid” can be represented by the InChI code: 1S/C9H9NO2.ClH/c11-9(12)7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2,(H,11,12);1H . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity of Indole Derivatives : Indole derivatives, synthesized from 1-Propyl-1H-indole-2-carboxylic acid, showed significant antibacterial and moderate antifungal activities. These compounds could be further explored for developing potent lead compounds in antimicrobial therapies (Raju et al., 2015).
Practical Synthesis for Pharmaceutical Agents : Indole-2-carboxylic acid, a related compound, is a versatile intermediate in the preparation of many pharmaceutically active agents. Various synthesis procedures exist for this molecule, indicating its broad utility in pharmaceutical synthesis (Jiang et al., 2017).
Oligomerization with Thiols : The reaction of indole derivatives with thiols in the presence of trifluoroacetic acid yielded various adducts, indicating potential applications in chemical synthesis and drug development (Mutulis et al., 2008).
Chemistry and Reactivity Studies : Indole-2-carboxylic acid and its derivatives are more stable than usual indoles, showing different reactivities and potential uses as blocking groups in chemical synthesis (Murakami, 1987).
Fluorescent Diarylindoles for Imaging : The synthesis of fluorescent 2,3-diarylindoles through palladium-catalyzed arylations of carboxyindoles shows potential for applications in imaging and sensing technologies (Miyasaka et al., 2009).
Molecular Docking Studies in Drug Discovery : Molecular docking studies of 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, derived from 1H-indole-2-carboxylic acids, provide insights for drug design and development, particularly in targeting specific proteins (Reddy et al., 2022).
Zukünftige Richtungen
Indole derivatives, including “2,3-Dihydro-1H-indole-4-carboxylic acid”, have shown potential in various therapeutic applications . They have been studied for their inhibitory properties against various enzymes and proteins . Future research may focus on exploring these properties further and developing pharmacological compounds based on indole scaffolds .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSKCVIVEMHMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621138 | |
| Record name | 2,3-Dihydro-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-indole-4-carboxylic acid | |
CAS RN |
175647-03-7 | |
| Record name | 2,3-Dihydro-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



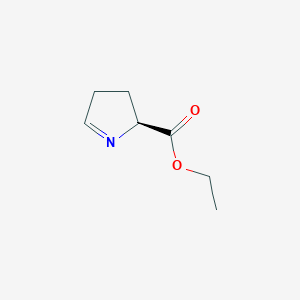

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)
![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)
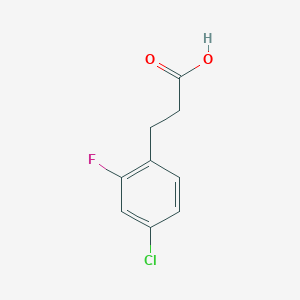
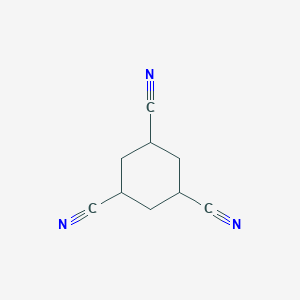

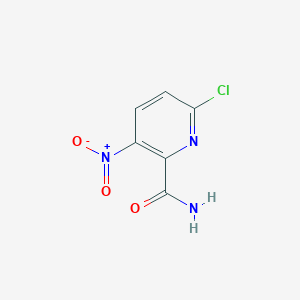

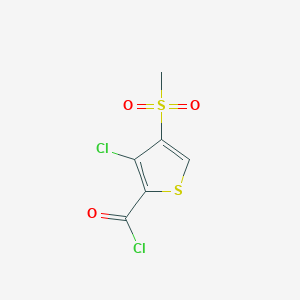
![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)
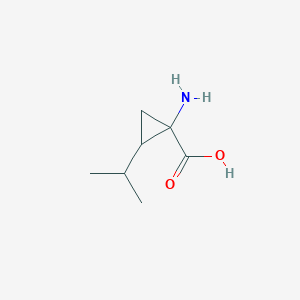
![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)
